molecular formula C18H22ClN3O4S B2626300 methyl 1-(3-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251591-24-8

methyl 1-(3-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No. B2626300
M. Wt: 411.9
InChI Key: NLVLIGMCHPUJSB-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound.



Synthesis Analysis

Synthesis analysis involves studying how the compound can be synthesized from simpler starting materials. This often involves multiple steps, each with its own reactants, reagents, and reaction conditions.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between the atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes studying the reactivity of the compound and identifying the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.


Scientific Research Applications

Synthesis and Imaging Applications

  • Synthesis of PET Imaging Agents : A study by Wang et al. (2018) outlines the synthesis of a novel PET (Positron Emission Tomography) imaging agent targeting the IRAK4 enzyme, which is involved in neuroinflammation. This compound, while structurally different, shares functional groups that are similarly complex and indicative of the chemical synthesis capabilities for imaging applications in medical research (Wang et al., 2018).

Crystallography and Molecular Structure

  • Hydrogen-bonded Structures : Research by Portilla et al. (2007) on molecules closely related to the inquiry showcases the importance of understanding molecular interactions through crystallography. This study reveals how specific chemical groups contribute to the formation of hydrogen-bonded chains and sheets, which is critical in drug design and materials science (Portilla et al., 2007).

Biological Activity and Drug Development

  • Antibacterial Evaluation : Aziz‐ur‐Rehman et al. (2017) conducted a study on derivatives with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, demonstrating their antibacterial properties. These findings highlight the potential for designing new antibiotics or antimicrobial agents using structurally complex molecules like the one (Aziz‐ur‐Rehman et al., 2017).

Chemical Synthesis and Methodology

  • One-pot Synthesis Techniques : A methodology described by Qaisi et al. (2004) for the synthesis of chlorosulfonyl derivatives showcases innovative approaches to chemical synthesis that could be applied to the synthesis of complex molecules, including "methyl 1-(3-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate" (Qaisi et al., 2004).

Herbicidal and Insecticidal Applications

  • Development of Herbicides and Insecticides : Research into the synthesis and activity of sulfone-linked compounds as presented by Padmavathi et al. (2009) suggests potential applications in developing new herbicides and insecticides. This indicates the broader applicability of such complex molecules in agricultural sciences (Padmavathi et al., 2009).

Safety And Hazards

Safety and hazards analysis involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact.


Future Directions

Future directions might involve further studies to fully understand the compound’s properties, potential applications (such as medicinal or industrial uses), and possible improvements to its synthesis.


Please consult with a qualified professional or refer to the appropriate resources for detailed information.


properties

IUPAC Name

methyl 1-[(3-chlorophenyl)methyl]-3-(4-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4S/c1-13-6-8-22(9-7-13)27(24,25)17-16(18(23)26-2)12-21(20-17)11-14-4-3-5-15(19)10-14/h3-5,10,12-13H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVLIGMCHPUJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(3-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

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